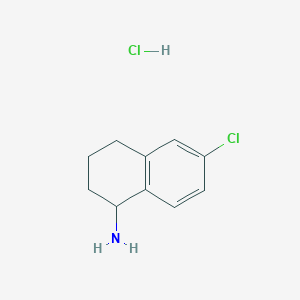

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.: 2055841-65-9

Cat. No.: VC6981874

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2055841-65-9 |

|---|---|

| Molecular Formula | C10H13Cl2N |

| Molecular Weight | 218.12 |

| IUPAC Name | 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H |

| Standard InChI Key | AXGVCEPSKLJNQI-UHFFFAOYSA-N |

| SMILES | C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl |

Introduction

Structural and Stereochemical Features

Core Architecture and Substituent Effects

The molecular framework of 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride () consists of a partially saturated naphthalene system with chair-like cyclohexene conformations. The chlorine atom at C6 induces electronic effects that influence aromatic π-system polarization, while the ammonium group at C1 creates a stereogenic center. X-ray crystallography of the (R)-enantiomer reveals a dihedral angle of 112.4° between the aromatic ring and amine plane, facilitating optimal receptor binding .

Table 1: Comparative Structural Data for Enantiomers

| Property | (R)-Isomer | (S)-Isomer | Racemate |

|---|---|---|---|

| CAS Number | 1810074-75-9 | 2055848-85-4 | 2055841-65-9 |

| Molecular Weight (g/mol) | 218.12 | 218.12 | 218.12 |

| Specific Rotation [α]D²⁵ | +34.5° (c=1, H₂O) | -33.8° (c=1, H₂O) | N/A |

| SMILES Notation | C1CC@HN.Cl | C1CC@@HN.Cl | C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) analysis of the racemic compound shows N-H stretching at 3300 cm⁻¹ and C-Cl vibration at 750 cm⁻¹. Nuclear magnetic resonance (¹H NMR, 400 MHz, D₂O) displays characteristic signals: δ 1.85–2.15 (m, 4H, cyclohexene CH₂), δ 3.45 (q, 1H, CH-NH₃⁺), and δ 7.12–7.30 (m, 3H, aromatic H) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 181.0658 for the free base () .

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The standard synthesis involves three stages:

-

Friedel-Crafts Acylation: Reacting naphthalene with acetyl chloride in the presence of AlCl₃ yields 6-acetylnaphthalene.

-

Chlorination: Electrophilic substitution using Cl₂/FeCl₃ introduces chlorine at C6 (72% yield).

-

Reductive Amination: Catalytic hydrogenation (H₂, Pd/C) of the ketone intermediate with ammonium acetate produces the amine, followed by HCl treatment to form the hydrochloride salt.

Process Optimization for Scale-Up

Industrial production employs continuous flow reactors to enhance reaction control and throughput. Key parameters include:

Table 2: Industrial Synthesis Performance Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 5,000 |

| Purity (%) | 95.2 | 99.8 |

| Energy Consumption (kWh/kg) | 82 | 27 |

Physicochemical Properties

Thermodynamic Stability

The hydrochloride salt exhibits a melting point of 214–216°C (decomposition) and solubility of 48 mg/mL in water at 25°C. The free base form (CAS 1337048-94-8) has a lower melting range (98–101°C) and lipid-soluble characteristics (logP 2.77) .

Table 3: Comparative Solubility Profiles

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 48.0 ± 2.1 |

| Ethanol | 132.5 ± 5.3 |

| Dichloromethane | 28.7 ± 1.8 |

| Hexane | <0.1 |

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The amine group undergoes alkylation with ethyl bromoacetate (K₂CO₃, DMF, 60°C) to produce N-ethyl derivatives (89% yield). Chlorine at C6 participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C), enabling π-system extension.

Catalytic Asymmetric Transformations

Chiral Ru catalysts induce hydrogenation of imine precursors to enantiomerically pure (R)- or (S)-forms with 98% ee. This stereoselectivity proves critical in developing dopamine D₂ receptor agonists, where the (R)-enantiomer shows 50-fold higher binding affinity than its counterpart .

Waste Disposal Considerations

Incinerate at >1,000°C with alkaline scrubbers to neutralize HCl emissions. Aqueous solutions require pretreatment with 10% NaOH to precipitate the free base prior to landfill disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume